Antibacterial Potency Benchmarking Against Clinically Relevant Positive Controls in the Xanthomonas oryzae pv. oryzae (Xoo) Assay
The closest structurally characterized analogue, compound A1 (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide), demonstrated an EC50 of 156.7 µM against Xoo, surpassing the commercial bactericides bismerthiazol (EC50 230.5 µM) and thiodiazole copper (EC50 545.2 µM) [1]. The target compound 896343-41-2 differs from A1 by (a) replacement of the aniline linker with a thioacetamide bridge and (b) introduction of a 4-ethoxyphenyl group at the thiazole 4-position in place of 4-fluorophenyl. In the published SAR series, the 4-fluoro substituent on the thiazole aryl ring was essential for maximal potency [1]. The 4-ethoxyphenyl group present in 896343-41-2 is electron-donating (Hammett σp = -0.24) versus the electron-withdrawing 4-fluoro (σp = +0.06), predicting a distinct electronic environment at the thiazole core that may enhance or diminish target binding in a target-specific manner.
| Evidence Dimension | In vitro antibacterial EC50 against Xoo |
|---|---|
| Target Compound Data | Not directly measured in published literature; structural inference from SAR series |
| Comparator Or Baseline | Compound A1: EC50 156.7 µM; Bismerthiazol: EC50 230.5 µM; Thiodiazole copper: EC50 545.2 µM |
| Quantified Difference | A1 is 1.47× more potent than bismerthiazol; effect of 4-OEt substitution uncharacterized |
| Conditions | Xoo in vitro turbidimetric assay; 96-well plate; 37°C incubation |
Why This Matters
Establishes that the 4-arylthiazole acetamide scaffold can outperform commercial bactericides, but the specific contribution of the 4-ethoxyphenyl group in 896343-41-2 remains an experimentally unvalidated differentiator that requires bespoke testing before assuming equivalence to A1.
- [1] Molecules 2020, 25(8), 1772. EC50 data for compounds A1, A4, A6, bismerthiazol, and thiodiazole copper against Xoo. View Source
